This compound falls under the category of carboxylic acids and is specifically classified as a cyclobutane derivative. Its structural features include a cyclobutane ring and a substituent phenyl group, which contributes to its chemical reactivity and potential biological activities.
The synthesis of 1-(2-Methylphenyl)cyclobutane-1-carboxylic acid typically involves several key steps:
The molecular structure of 1-(2-Methylphenyl)cyclobutane-1-carboxylic acid can be represented as follows:
OC(=O)C1(CCC1)c1ccccc1C
InChI=1S/C12H14O2/c1-9-7-5-3-4-6-8-10(9)12(13)14/h3-8H,1-2H3,(H,13,14)
The reactivity of 1-(2-Methylphenyl)cyclobutane-1-carboxylic acid is attributed to its functional groups:
The mechanism of action for compounds like 1-(2-Methylphenyl)cyclobutane-1-carboxylic acid often involves interactions at the molecular level:
Studies indicate that compounds with similar structures may exhibit varying degrees of biological activity based on their ability to bind to specific targets within biological systems.
The physical properties of 1-(2-Methylphenyl)cyclobutane-1-carboxylic acid include:
1-(2-Methylphenyl)cyclobutane-1-carboxylic acid has several potential applications:
1-(2-Methylphenyl)cyclobutane-1-carboxylic acid represents a structurally distinctive carboxylic acid featuring a cyclobutane ring directly substituted with both an aromatic ortho-tolyl group and a carboxylic acid functionality at the same carbon atom. This spatial arrangement creates significant steric interactions and electronic effects that influence its reactivity and physical properties. The compound serves as a valuable synthetic intermediate in pharmaceutical development due to the conformational constraints imposed by the strained cyclobutane ring, which can enhance target binding specificity in drug candidates . With a molecular formula of C₁₂H₁₄O₂ and a CAS Registry Number (e.g., for the closely related 1-(3,5-dimethylphenyl) analog: sc-332721), it occupies a niche position in cyclobutane chemistry . The ortho-methyl substitution on the phenyl ring introduces additional steric effects that influence rotational freedom and crystal packing, making it an interesting subject for materials science and medicinal chemistry research [2].
The systematic IUPAC name 1-(2-methylphenyl)cyclobutane-1-carboxylic acid follows hierarchical functional group prioritization rules where the carboxylic acid group (-COOH) holds naming priority over other substituents. According to IUPAC guidelines, carboxylic acids are designated with the suffix "-oic acid" and receive the lowest possible locant number (position #1) in the parent structure [5] [7]. The compound's structure comprises two primary components:
The numbering assigns position "1" to the carboxylic acid-bearing carbon, with the 2-methylphenyl group considered a substituent. The ortho-methyl group on the aromatic ring requires specification of its position relative to the attachment point. Alternative naming approaches include functional class nomenclature (e.g., "1-(2-methylphenyl)cyclobutanecarboxylic acid") and the use of radical names when the compound functions as a building block in larger molecules [5]. The strained cyclobutane geometry forces non-planar distortion of approximately 35° from coplanarity, significantly influencing the molecule's dipole moment (estimated ~2.1 D) and acidity (pKa ~4.2) compared to non-strained analogs [7].
Table 1: Nomenclature Comparison of Related Cyclobutane Carboxylic Acids
Compound Structure | Systematic IUPAC Name | Key Substituents |
---|---|---|
1-(2-Methylphenyl)cyclobutane-1-carboxylic acid | 1-(2-methylphenyl)cyclobutane-1-carboxylic acid | 2-methylphenyl |
HOOC-Cyclobutane-CH₃ | 1-methylcyclobutane-1-carboxylic acid | methyl |
1-(2-Methylanilino)cyclobutane-1-carboxylic acid | 1-[(2-methylphenyl)amino]cyclobutane-1-carboxylic acid | 2-methylanilino |
3,3-Difluoro-1-(2-methylphenyl)cyclobutane-1-carboxylic acid | 3,3-difluoro-1-(2-methylphenyl)cyclobutane-1-carboxylic acid | 2-methylphenyl, 3,3-difluoro |
The synthesis of 1-substituted cyclobutane carboxylic acids emerged as a significant challenge during the mid-20th century due to the inherent ring strain (~27 kcal/mol) and limited methodologies for constructing four-membered carbocycles. Early approaches relied on photochemical [2+2] cycloadditions of cinnamic acid derivatives, but these methods suffered from regiochemical inconsistencies and low yields specifically for 1,1-disubstituted cyclobutanes [4]. The development of this compound class accelerated in the 1970s-1980s with advances in intramolecular cyclization techniques, particularly using malonate esters and α,ω-dihaloalkanes under high-dilution conditions to favor cyclobutane formation over polymerization [9].
1-(2-Methylphenyl)cyclobutane-1-carboxylic acid entered the chemical literature as part of broader investigations into sterically congested carboxylic acids, with its first documented synthesis appearing in patents related to non-steroidal anti-inflammatory drug (NSAID) analogs circa 1990s [4]. A pivotal innovation was the use of diethyl cyclobutane-1,1-dicarboxylate as a versatile precursor, allowing sequential alkylation and hydrolysis/decarboxylation to introduce the 2-methylphenyl group. This synthetic strategy overcame previous limitations in installing two substituents on the same cyclobutane carbon [9]. The compound's characterization represented a milestone in demonstrating that ortho-substituted aryl groups could be accommodated on strained rings without prohibitive steric penalties, expanding the scope of accessible cyclobutane derivatives for structure-activity relationship (SAR) studies.
Table 2: Evolution of Synthetic Approaches to 1-Arylcyclobutane Carboxylic Acids
Decade | Primary Method | Key Limitations | Yield Range |
---|---|---|---|
1960s | Photochemical [2+2] cycloaddition | Mixtures of stereoisomers, low regioselectivity | 15-30% |
1980s | Dieckmann-type cyclizations | Requires activated methylene compounds | 40-55% |
2000s | Transition-metal catalyzed [2+2] | Sensitive to steric bulk, expensive catalysts | 60-75% |
Present | Diethyl malonate alkylation/cyclization | Multi-step but predictable stereochemistry | 70-85% |
The carboxylic acid functionality serves as a versatile handle for derivatization, enabling efficient conversion to pharmacologically relevant groups including:
The steric profile imposed by the quaternary cyclobutane carbon adjacent to the carboxylic acid moderately reduces reactivity compared to linear chain acids, requiring optimized conditions (e.g., extended reaction times or elevated temperatures) . This compound has demonstrated particular utility in constructing conformationally restricted peptides where the cyclobutane serves as a rigid spacer between the aromatic system and carbonyl-containing pharmacophores. The ortho-methyl group enhances rotational barrier around the C(cyclobutane)-C(aryl) bond (ΔG‡ ~15 kcal/mol), locking biaryl dihedral angles between 60-80° – a conformation sought in protease inhibitors targeting HIV-1 and BACE1 [9].
In pharmaceutical design, 1-(2-methylphenyl)cyclobutane-1-carboxylic acid functions as a bioisosteric replacement for:
The electron-withdrawing nature of the cyclobutane ring slightly increases acidity (pKa ~4.1) compared to cyclohexyl analogs (pKa ~4.8), strengthening hydrogen-bonding interactions with biological targets . This scaffold appears in protease inhibitor candidates where the cyclobutane's puckered geometry positions substituents into complementary enzyme pockets. Notable examples include analogs where the carboxylic acid is replaced with trifluoromethyl groups (e.g., 3,3-difluoro-1-(2-methylphenyl)cyclobutane-1-carboxylic acid, CID 105483681) to enhance membrane permeability and metabolic stability through decreased hydrogen-bonding capacity and increased lipophilicity [2] [6].
The trifluoromethyl group (-CF₃) serves as a strategic bioisostere due to its high electronegativity, metabolic resistance, and membrane permeability enhancement. While 1-(2-methylphenyl)cyclobutane-1-carboxylic acid itself lacks fluorine, its synthetic conversion to trifluoromethyl analogs exemplifies medicinal chemistry optimization pathways. Recent FDA approvals of 19 trifluoromethyl-containing drugs (2001-2021) highlight the therapeutic relevance of such modifications, with -CF₃ groups improving target affinity through halogen bonding and hydrophobic interactions [6].
Table 3: Bioisosteric Applications in Drug Development
Property Modulation Goal | Conventional Group | 1-(2-Methylphenyl)cyclobutane Carboxylic Acid as Bioisostere | Effect Achieved |
---|---|---|---|
Reduce logP | Diphenylacetic acid | Cyclobutane carboxylic acid | Decrease ~0.8 log units |
Enhance metabolic stability | Allylic carboxylic acids | Cyclobutane carboxylic acid | Increased t₁/₂ (microsomes) 2.5x |
Improve target affinity | Acyclic carboxylic acids | Conformationally constrained analog | ΔG binding improved 1.2 kcal/mol |
Adjust pKa | Aliphatic carboxylic acids | Strain-enhanced acidity | pKa lowered by ~0.7 units |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1